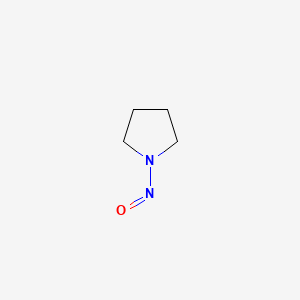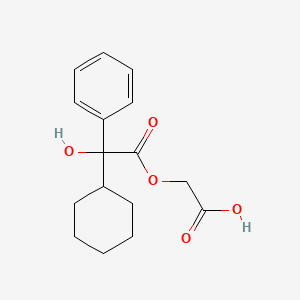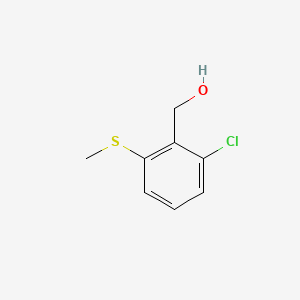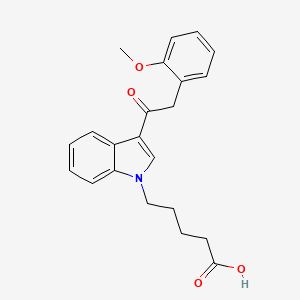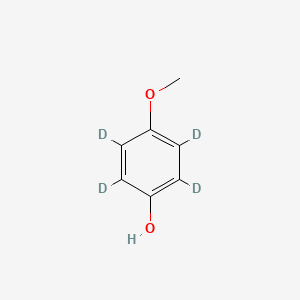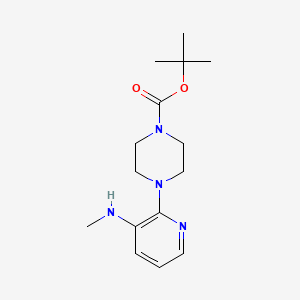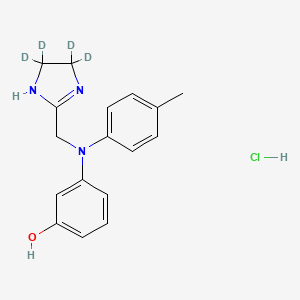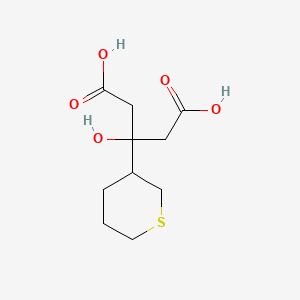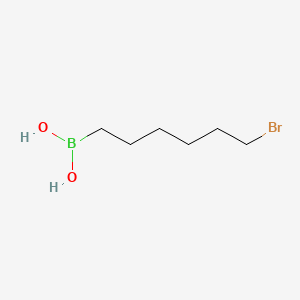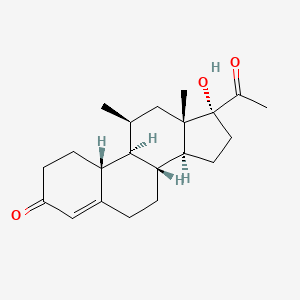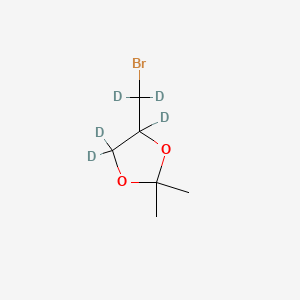
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or safety data sheets .Applications De Recherche Scientifique
Synthesis of Pentadeuterated Domiodol
A study by Ferraboschi, Grisenti, and Santanitllo (1994) discusses the synthesis of pentadeuterated domiodol from glycerol-d5, using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This synthesis highlights its utility in producing high isotopic purity compounds for specific applications in chemical research (Ferraboschi, Grisenti & Santanitllo, 1994).
Heterocyclic Systems Synthesis
Bogolyubov, Chernysheva, and Semenov (2004) utilized a derivative of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in the synthesis of various heterocyclic systems. This demonstrates its versatility as a precursor in complex chemical syntheses (Bogolyubov, Chernysheva & Semenov, 2004).
Synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl
Sun Xiao-qiang (2009) reported on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This showcases its use in synthesizing intermediates for further chemical transformations (Sun Xiao-qiang, 2009).
Structural Directivity in Acetal Rings Opening
Atavin et al. (1969) explored the effect of conformational structure on the structural directivity of the opening of acetal rings, involving derivatives of 1,3-dioxolane like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This study aids in understanding the reaction specificity in similar compounds (Atavin et al., 1969).
Transformations in Substituted Dioxolanes
Shainyan, Ustinov, and Nindakova (2001) discussed the transformations of substituted 1,3-dioxolanes, highlighting the chemical versatility of compounds like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in various reactions (Shainyan, Ustinov & Nindakova, 2001).
Mutual Solubility and Liquid-Liquid Equilibria Studies
Balashov, Danov, and Chernov (1998) studied the mutual solubility and liquid-liquid equilibria in systems involving substituted dioxolanes, providing insights into the physical properties of these compounds and their interactions with other chemicals (Balashov, Danov & Chernov, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-](/img/no-structure.png)
